5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorothiophene moiety, and a pyrazole ring. These structural features contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluorothiophene Intermediate: The synthesis begins with the preparation of 5-fluorothiophene-2-carbaldehyde through the reaction of thiophene with fluorinating agents.
Pyrazole Formation: The pyrazole ring is formed by reacting the intermediate with hydrazine derivatives under acidic or basic conditions.
Final Coupling: The final step involves coupling the fluorothiophene intermediate with the pyrazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the conversion of inactive glucocorticoids to active forms . This inhibition can lead to reduced levels of active glucocorticoids, thereby modulating metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-N-[(5-chlorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
- 5-cyclopropyl-N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
- 5-cyclopropyl-N-[(5-iodothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
Uniqueness
The uniqueness of 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine lies in its fluorine substitution, which can significantly influence its electronic properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C12H14FN3S |
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Molecular Weight |
251.33 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3S/c1-16-10(8-2-3-8)6-12(15-16)14-7-9-4-5-11(13)17-9/h4-6,8H,2-3,7H2,1H3,(H,14,15) |
InChI Key |
JYKQZWFQYKPOOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC=C(S2)F)C3CC3 |
Origin of Product |
United States |
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